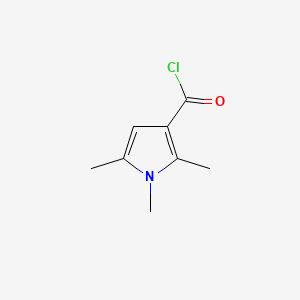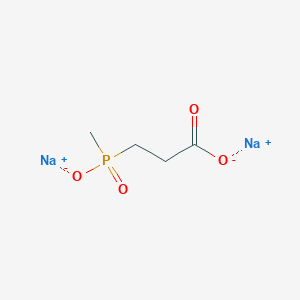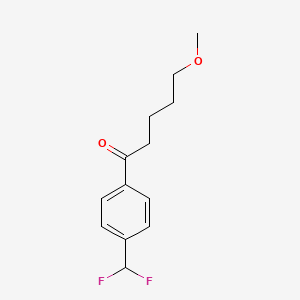
Desfluoro Fluvoxketon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluoro Fluvoxketone, also known as (4-Methoxybutyl) (4-difluoromethylphenyl)methanone, is a chemical compound with the molecular formula C13H16F2O2 and a molecular weight of 242.26 g/mol . It is primarily used as an impurity reference material in the production of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used to treat obsessive-compulsive disorder and depression .
Wissenschaftliche Forschungsanwendungen
Desfluoro Fluvoxketone is used in various scientific research applications, including:
Chemistry: As a reference material for the synthesis of fluvoxamine and its impurities.
Biology: In studies involving the metabolism and pharmacokinetics of fluvoxamine.
Medicine: In the development of new SSRIs and related compounds.
Industry: As a quality control standard in the production of fluvoxamine.
Safety and Hazards
The safety and hazards associated with Desfluoro Fluvoxketone are not specified in the search results. As with any chemical compound, it’s important to handle it with care and use appropriate safety measures. A safety data sheet (SDS) would provide comprehensive information about the potential hazards, safe handling procedures, and emergency measures .
Wirkmechanismus
Target of Action
Desfluoro Fluvoxketone primarily targets the sigma-1 receptor (S1R) , a chaperone protein located at the endoplasmic reticulum. S1R plays a crucial role in modulating cellular stress responses and maintaining cellular homeostasis .
Mode of Action
Desfluoro Fluvoxketone interacts with S1R by binding to it with high affinity. This binding modulates the receptor’s activity, leading to the regulation of various cellular processes. The interaction enhances the receptor’s ability to modulate calcium signaling and protein folding, which are essential for cellular function and survival .
Biochemical Pathways
The activation of S1R by Desfluoro Fluvoxketone affects several biochemical pathways:
- Inflammatory Pathways : S1R activation has anti-inflammatory effects by regulating cytokine production and reducing oxidative stress .
Pharmacokinetics
Desfluoro Fluvoxketone exhibits the following ADME properties:
Result of Action
At the molecular level, Desfluoro Fluvoxketone’s activation of S1R leads to enhanced cellular resilience against stress, improved protein folding, and reduced inflammation. At the cellular level, these effects translate to increased cell survival, reduced apoptosis, and improved overall cellular function .
Action Environment
The efficacy and stability of Desfluoro Fluvoxketone can be influenced by various environmental factors:
Biochemische Analyse
Biochemical Properties
Desfluoro Fluvoxketone plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
Desfluoro Fluvoxketone influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to changes in downstream gene expression. Additionally, Desfluoro Fluvoxketone can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, Desfluoro Fluvoxketone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function . This binding interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting various cellular processes. Furthermore, Desfluoro Fluvoxketone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desfluoro Fluvoxketone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Desfluoro Fluvoxketone remains stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term exposure to Desfluoro Fluvoxketone in in vitro or in vivo studies has revealed potential alterations in cellular processes, which may be due to the compound’s degradation products.
Dosage Effects in Animal Models
The effects of Desfluoro Fluvoxketone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, Desfluoro Fluvoxketone can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
Desfluoro Fluvoxketone is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall impact of Desfluoro Fluvoxketone on cellular function and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Desfluoro Fluvoxketone is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms of Desfluoro Fluvoxketone is essential for predicting its effects on various tissues and organs.
Subcellular Localization
Desfluoro Fluvoxketone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be localized to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular processes. The subcellular localization of Desfluoro Fluvoxketone is crucial for understanding its activity and function within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desfluoro Fluvoxketone involves the reaction of 4-difluoromethylbenzoyl chloride with 4-methoxybutanol in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of Desfluoro Fluvoxketone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Desfluoro Fluvoxketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluvoxamine: The parent compound of Desfluoro Fluvoxketone, used as an SSRI.
Fluoxetine: Another SSRI used to treat depression and anxiety.
Sertraline: An SSRI used to treat depression, anxiety, and post-traumatic stress disorder.
Uniqueness
Desfluoro Fluvoxketone is unique in its structure due to the presence of the difluoromethyl group, which distinguishes it from other similar compounds. This structural difference can influence its chemical reactivity and interactions with biological targets .
Eigenschaften
IUPAC Name |
1-[4-(difluoromethyl)phenyl]-5-methoxypentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-17-9-3-2-4-12(16)10-5-7-11(8-6-10)13(14)15/h5-8,13H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTUJBVMQULWOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=O)C1=CC=C(C=C1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone](/img/structure/B589021.png)
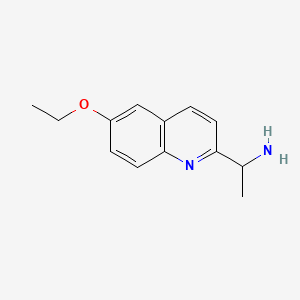
![Ethanone, 1-(1-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/no-structure.png)

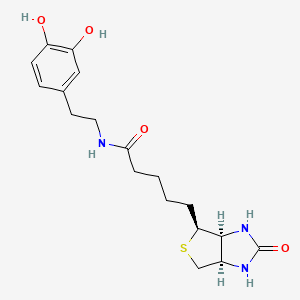
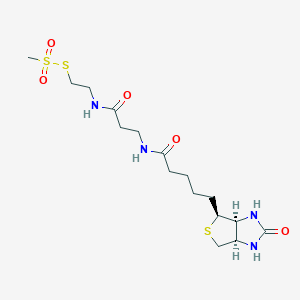
![(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid;(2R,3R)-2,3-dihydroxybutanedioic acid;(2S,4S)-2,4-dimethylazetidine](/img/structure/B589033.png)
